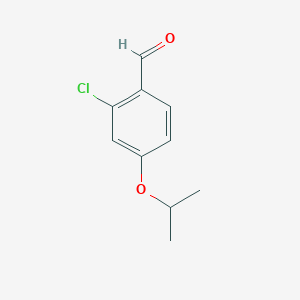
4-(4-クロロフェニル)-2,6-ジフェニル-4H-1,3,5-チアジアジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a heterocyclic compound that features a thiadiazine ring with phenyl and chlorophenyl substituents
科学的研究の応用
4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine” would depend on its exact chemical structure and the biological system in which it is used.
Mode of Action
Once “4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine” binds to its target, it could potentially alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine”. It could potentially affect a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine” would depend on its chemical structure. Similar compounds have been found to be metabolically stable in vitro .
Result of Action
The molecular and cellular effects of “4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine” would depend on its mode of action and the specific biological system in which it is used .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine" .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazine compound .
Industrial Production Methods
While specific industrial production methods for 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazines, depending on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share a similar thiadiazole ring structure and exhibit comparable biological activities.
4-chlorophenyl azide: This compound contains a chlorophenyl group and is used in various chemical reactions and syntheses.
Uniqueness
4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2S/c22-18-13-11-15(12-14-18)19-23-20(16-7-3-1-4-8-16)25-21(24-19)17-9-5-2-6-10-17/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOQTUQVIWACQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)

![ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)
![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)
![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)
![2-CHLORO-5-({[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B2546278.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2546279.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
![1-(2-Chlorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2546285.png)

